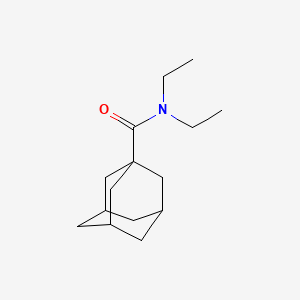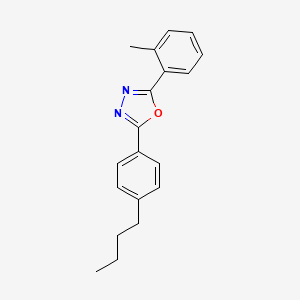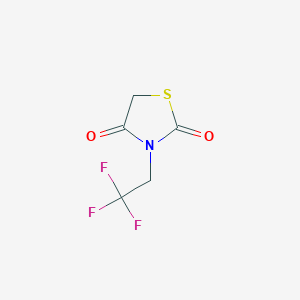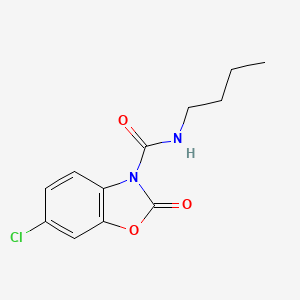![molecular formula C15H10Cl5NO2 B11709283 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-N-[2,2,2-Trichlor-1-(2-chlorphenoxy)ethyl]benzamid ist eine komplexe organische Verbindung mit der Summenformel C15H10Cl5NO2. Es ist bekannt für seine einzigartige Struktur, die mehrere Chloratome und eine Benzamidgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-N-[2,2,2-Trichlor-1-(2-chlorphenoxy)ethyl]benzamid erfolgt in der Regel in mehreren Schritten. Ein gängiges Verfahren umfasst die Reaktion von 3-Chlorbenzoylchlorid mit 2,2,2-Trichlor-1-(2-chlorphenoxy)ethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die während des Prozesses gebildete Salzsäure zu neutralisieren.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Umkristallisation und Chromatographie werden häufig zur Reinigung des Endprodukts eingesetzt.
Chemische Reaktionsanalyse
Reaktionstypen
3-Chlor-N-[2,2,2-Trichlor-1-(2-chlorphenoxy)ethyl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloratome in der Verbindung können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.
Gängige Reagenzien und Bedingungen
Substitutionsreaktionen: Gängige Reagenzien sind Nucleophile wie Amine oder Thiole.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Oxidation und Reduktion zu Veränderungen im Oxidationszustand der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
3-Chlor-N-[2,2,2-Trichlor-1-(2-chlorphenoxy)ethyl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Auswirkungen auf Enzyme und zelluläre Prozesse.
Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und Chemikalien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-N-[2,2,2-Trichlor-1-(2-chlorphenoxy)ethyl]benzamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu Veränderungen der Zellfunktionen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Pfade zu klären, die beteiligt sind.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Chlor-N-(2,2,2-Trichlor-1-(3-toluidino)ethyl)benzamid
- 3-Chlor-N-(2,2,2-Trichlor-1-(2-methoxyanilino)ethyl)benzamid
- 3-Chlor-N-(2,2,2-Trichlor-1-(4-morpholinyl)ethyl)benzamid
Einzigartigkeit
3-Chlor-N-[2,2,2-Trichlor-1-(2-chlorphenoxy)ethyl]benzamid ist aufgrund seiner spezifischen Anordnung von Chloratomen und des Vorhandenseins einer Benzamidgruppe einzigartig. Diese Struktur verleiht ihm unterschiedliche chemische Eigenschaften und Reaktivität, was es für verschiedene Forschungsanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C15H10Cl5NO2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl5NO2/c16-10-5-3-4-9(8-10)13(22)21-14(15(18,19)20)23-12-7-2-1-6-11(12)17/h1-8,14H,(H,21,22) |
InChI-Schlüssel |
ZXQOFQGABIYFFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)




![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
